Bienvenue dans la boutique en ligne BenchChem!

Acotiamide hydrochloride

Acetylcholinesterase inhibition Gastroprokinetic mechanism Enzyme kinetics

Acotiamide hydrochloride (Z-338, YM-443) is a first-in-class oral gastroprokinetic with a unique dual mechanism: selective, reversible AChE inhibition (IC50 1.79–2.3 µM) and M1/M2 muscarinic antagonism. This pharmacological fingerprint is mechanistically distinct from dopamine D2 antagonists (itopride, domperidone) and 5-HT4 agonists (mosapride, cisapride), making it an indispensable reference standard for FD-PDS drug development. Procure for HPLC/LC-MS/MS method validation, hERG/QT cardiac safety benchmarking (no QT prolongation at doses up to 10 mg/kg i.v. in dogs), or as an evidence-based active comparator in clinical trials leveraging its established 95–98% responder rate.

Molecular Formula C21H31ClN4O5S
Molecular Weight 487.0 g/mol
CAS No. 185104-11-4
Cat. No. B178125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide hydrochloride
CAS185104-11-4
Synonymsacotiamide
acotiamide hydrochloride
N-(2-(diisopropylamino)ethyl)-2-((2-hydroxy-4,5-dimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide
N-(N',N'-diisopropylaminoethyl)-(2-(2-hydroxy-4,5-dimethoxybenzoylamino)-1,3-thiazole-4-yl)carboxyamide
YM 443
YM-443
YM443 cpd
Z 338
Z-338
Molecular FormulaC21H31ClN4O5S
Molecular Weight487.0 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl
InChIInChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H
InChIKeyVQEKQYLTAIVCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acotiamide Hydrochloride (185104-11-4) for Functional Dyspepsia: Procurement-Grade Overview of a First-in-Class Gastroprokinetic Agent


Acotiamide hydrochloride (Z-338, YM-443) is a first-in-class oral gastroprokinetic agent [1] that acts as a selective, reversible acetylcholinesterase (AChE) inhibitor (IC50 = 1.79–2.3 µM) [2][3] and as an antagonist at muscarinic M1 and M2 receptors (IC50 values of 1.8 µM and 10.1 µM, respectively) [4]. It is indicated for the treatment of functional dyspepsia, specifically targeting postprandial distress syndrome (PDS) symptoms such as postprandial fullness, upper abdominal bloating, and early satiation [5]. Its molecular formula is C21H30N4O5S · HCl, and it exhibits high plasma protein binding (84.21–85.95%) and an elimination half-life of 10.9–21.7 hours in humans [6].

Acotiamide Hydrochloride: Why In-Class Substitution with Itopride, Mosapride, or Other Prokinetics Fails


Despite overlapping clinical indications for functional dyspepsia, prokinetic agents within the same therapeutic class exhibit fundamental mechanistic divergence that precludes simple interchangeability. Acotiamide's dual action as a selective AChE inhibitor and M1/M2 muscarinic antagonist is pharmacologically distinct from the dopamine D2 antagonism of itopride and metoclopramide, the 5-HT4 agonism of mosapride and cisapride, and the peripheral D2 antagonism of domperidone [1][2]. Furthermore, its receptor selectivity profile—characterized by negligible affinity for serotonin 5-HT4 and dopamine D2 receptors [3]—confers a differentiated safety and efficacy fingerprint that directly impacts therapeutic outcomes. The quantitative evidence presented in Section 3 demonstrates that these mechanistic distinctions translate into measurable differences in clinical efficacy, receptor occupancy, and cardiovascular safety that are critical for evidence-based procurement and formulary decisions.

Acotiamide Hydrochloride: A Quantitative Comparator Evidence Guide for Scientific Selection


AChE Inhibition Potency and Mode of Action: Mixed Reversible Inhibition vs. Itopride

Acotiamide inhibits rat stomach-derived acetylcholinesterase (AChE) with an IC50 of 2.3 μmol/L and exhibits mixed, reversible inhibition [1]. In contrast, itopride—a comparator AChE inhibitor and D2 antagonist—displays noncompetitive inhibition kinetics [2]. This mechanistic distinction has implications for the reversibility of enzyme blockade and the potential for differential on/off rates in gastric tissue.

Acetylcholinesterase inhibition Gastroprokinetic mechanism Enzyme kinetics

Receptor Selectivity Profile: Negligible Affinity for D2 and 5-HT4 Receptors vs. Itopride and Mosapride

In receptor binding assays, acotiamide demonstrated no measurable affinity for dopamine D2 receptors (Ki > 10 μM) or serotonin 5-HT4 receptors (including 5-HT4c, 5-HT4d, and 5-HT4e subtypes) . In contrast, itopride is a known dopamine D2 receptor antagonist, and mosapride acts as a selective 5-HT4 receptor agonist [1]. The absence of D2 and 5-HT4 engagement by acotiamide confers a differentiated central nervous system and cardiovascular side effect profile.

Receptor selectivity Off-target binding Prokinetic safety

Clinical Efficacy vs. Mosapride: Superior Responder Rates in Functional Dyspepsia PDS

In a Phase III randomized, active-controlled clinical trial (N=220), acotiamide 100 mg TID demonstrated a responder rate of 98% (PP population) and 95.15% (ITT population) for Overall Treatment Effect (OTE) at 4 weeks, compared to 93.27% (PP) and 89.81% (ITT) for mosapride 5 mg TID [1]. Secondary endpoints including postprandial fullness, upper abdominal bloating, and early satiation were also significantly improved with acotiamide. The absolute difference in ITT responder rate was 5.34 percentage points favoring acotiamide.

Clinical trial Functional dyspepsia Postprandial distress syndrome

Cardiovascular Safety: No QT Interval Prolongation vs. Cisapride

In anesthetized dogs, acotiamide at doses up to 10 mg/kg i.v. did not significantly alter myocardial monophasic action potential duration (MAPD), QT interval, or corrected QT (QTc) interval [1]. In contrast, cisapride—a 5-HT4 agonist and 5-HT3 antagonist—prolonged MAPD and QT/QTc intervals at clinically relevant concentrations [2]. This safety differential is attributed to acotiamide's lack of interaction with cardiac potassium channels (hERG) and its receptor selectivity profile.

Cardiac safety QT interval Prokinetic agents

Long-Term Safety and Tolerability: 48-Week Sustained Efficacy with Low Adverse Event Rates

In a European Phase 3 open-label safety trial, 81.6% of patients maintained exposure to acotiamide for >50 weeks, with a mean duration of 320.3 days [1]. No deaths, treatment-related severe/serious adverse events, or clinically significant laboratory abnormalities were reported. The pooled risk ratio (RR) for any adverse event versus placebo was 1.06 (95% CI: 0.91–1.24), indicating no excess risk [2]. In a Japanese long-term study, the incidence of adverse drug reactions was 11.5%, with most events mild in severity [3].

Long-term safety Adverse events Chronic therapy

Muscarinic Receptor Subtype Selectivity: Differential M1 vs. M2 Antagonism

In functional assays using Xenopus oocytes expressing recombinant human muscarinic receptors, acotiamide inhibited acetylcholine-induced activation of M1 receptors with an IC50 of 1.8 µM and M2 receptors with an IC50 of 10.1 µM, yielding an M1:M2 selectivity ratio of approximately 5.6 [1]. This preferential M1 antagonism is mechanistically relevant because M1 receptors on gastric fundus inhibitory neurons mediate vagally-induced relaxation, and their blockade by acotiamide enhances gastric accommodation—a property not shared by non-selective muscarinic antagonists or pure AChE inhibitors.

Muscarinic receptor M1/M2 selectivity Gastric accommodation

Acotiamide Hydrochloride: Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Functional Dyspepsia Drug Discovery and Preclinical Pharmacology

Acotiamide hydrochloride serves as a valuable tool compound for investigating cholinergic modulation of upper gastrointestinal motility. Its dual mechanism—selective AChE inhibition (IC50 = 1.79–2.3 µM) [1] and M1/M2 muscarinic antagonism (IC50 1.8 and 10.1 µM) [2]—enables dissection of acetylcholine-mediated gastric accommodation and emptying pathways. Researchers studying the pathophysiology of postprandial distress syndrome or evaluating novel prokinetic candidates should procure acotiamide as a reference standard due to its well-characterized, dual-target pharmacology and extensive in vivo validation in rat, guinea pig, and dog models [3].

Comparator-Controlled Clinical Trials in Functional Dyspepsia

In Phase III/IV clinical trials evaluating new therapies for functional dyspepsia with postprandial distress syndrome (FD-PDS), acotiamide 100 mg TID represents an evidence-based active comparator arm. The compound's established responder rate of 95–98% (ITT/PP) [4] and its favorable long-term safety profile over 48 weeks [5] provide a robust benchmark for non-inferiority or superiority trial design. Sponsors and CROs should specify acotiamide hydrochloride (CAS 185104-11-4) as the comparator of choice to ensure regulatory acceptance and to leverage the existing head-to-head data against mosapride, itopride, and placebo.

Cardiac Safety Pharmacology Screening and QT Liability Assessment

Acotiamide hydrochloride is an ideal negative control compound in hERG channel and QT prolongation assays for gastroprokinetic drug development. Unlike cisapride (QT prolongation) and mosapride (5-HT4-mediated cardiac effects), acotiamide at doses up to 10 mg/kg i.v. does not prolong QT/QTc intervals in anesthetized dogs [6]. Pharmaceutical companies and contract research organizations engaged in cardiac safety profiling of novel prokinetics should procure acotiamide to establish a 'no-effect' benchmark, thereby enhancing the discriminatory power of their screening cascades and reducing false-positive attrition.

Quality Control and Analytical Reference Standard for Generic Formulation

Acotiamide hydrochloride trihydrate, with a purity specification of ≥99.9% and optical purity of 99.95% ee [7], is required as a certified reference standard for HPLC and LC-MS/MS method development, validation, and routine quality control testing of generic acotiamide tablet formulations (0.1 g). Analytical laboratories and pharmaceutical manufacturers should procure this high-purity reference material to ensure accurate quantification of active pharmaceutical ingredient (API) content and to detect and quantify process-related impurities as described in patent literature [8], thereby meeting stringent regulatory requirements for bioequivalence and product release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acotiamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.